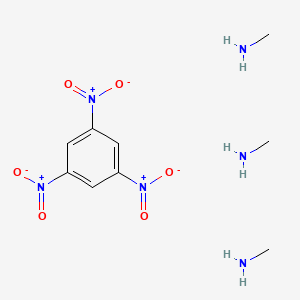
Methanamine;1,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine;1,3,5-trinitrobenzene is a compound formed by the combination of methanamine and 1,3,5-trinitrobenzene. Methanamine, also known as methylamine, is a simple amine with the formula CH₃NH₂. 1,3,5-Trinitrobenzene is an aromatic compound with the formula C₆H₃(NO₂)₃. This compound is known for its explosive properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene is typically synthesized by the nitration of benzene derivatives. One common method involves the decarboxylation of 2,4,6-trinitrobenzoic acid . The reaction conditions usually require controlled temperatures and the presence of strong acids like sulfuric acid.
Industrial Production Methods
In industrial settings, 1,3,5-trinitrobenzene is produced by the nitration of m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid with water, alcohol, or dilute sodium carbonate . The process involves careful control of reaction conditions to ensure safety and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Charge-Transfer Complex Formation: It forms charge-transfer complexes with electron-rich arenes.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Charge-Transfer Complex Formation: This reaction typically occurs in the presence of electron-rich aromatic compounds.
Major Products
Reduction: The major product is 1,3,5-triaminobenzene.
Charge-Transfer Complex Formation: The products are charge-transfer complexes that can be used in various applications.
Aplicaciones Científicas De Investigación
1,3,5-Trinitrobenzene has several scientific research applications:
Explosives: It is used as a high explosive in commercial mining and military applications.
pH Indicator: It serves as a narrow-range pH indicator.
Rubber Vulcanization: It is used as an agent to vulcanize natural rubber.
Sorption Studies: Research has been conducted on its sorption kinetics to biochars, which is important for understanding the mobility and bioavailability of organic compounds.
Mecanismo De Acción
The mechanism of action of 1,3,5-trinitrobenzene involves several stages:
C–NO₂ Bond Cleavage: The initial step involves the cleavage of the C–NO₂ bond.
Amino Dehydrogenation: This is followed by the dehydrogenation of amino groups.
Hydrogen Transfer: Hydrogen is transferred to nitro groups, forming NO and H₂O.
Carbon Oxidation: The carbon atoms undergo oxidation, leading to the formation of CO and small –CN fragments.
Final Products: The final products are gaseous N₂ and CO₂.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with similar explosive properties.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with a similar structure but different functional groups.
Uniqueness
1,3,5-Trinitrobenzene is unique due to its specific arrangement of nitro groups, which influences its reactivity and applications. Unlike TNT, it is more expensive and primarily used in specialized applications where its unique properties are required .
Propiedades
Número CAS |
56270-16-7 |
|---|---|
Fórmula molecular |
C9H18N6O6 |
Peso molecular |
306.28 g/mol |
Nombre IUPAC |
methanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.3CH5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2/h1-3H;3*2H2,1H3 |
Clave InChI |
IMGTYPOKKRTSDK-UHFFFAOYSA-N |
SMILES canónico |
CN.CN.CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



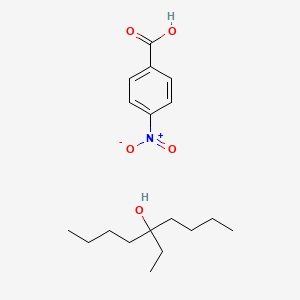
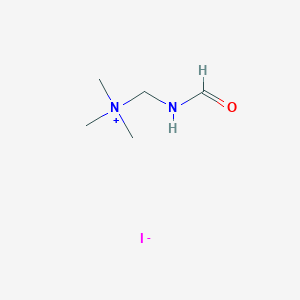
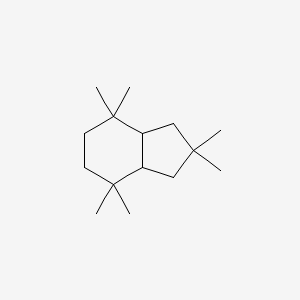


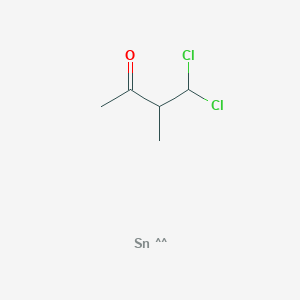



![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)



